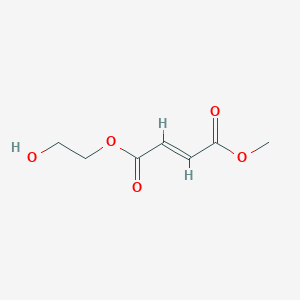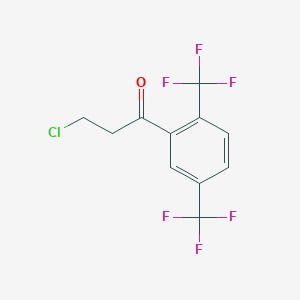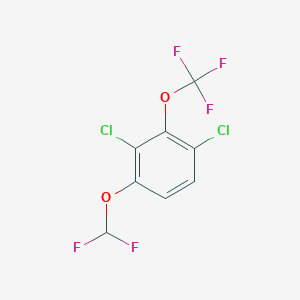
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3Cl2F5O2 and a molecular weight of 297.01 g/mol . This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzene ring, along with two chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Aplicaciones Científicas De Investigación
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s stability and lipophilicity, allowing it to interact effectively with various biological targets. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
- 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene
- 2,4-Dichloro-3’-(trifluoromethoxy)-1,1’-biphenyl
Uniqueness
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both difluoromethoxy and trifluoromethoxy groups enhances its reactivity and stability, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H3Cl2F5O2 |
|---|---|
Peso molecular |
297.00 g/mol |
Nombre IUPAC |
1,3-dichloro-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |
Clave InChI |
ZUHWMUYNQQWKPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)F)Cl)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


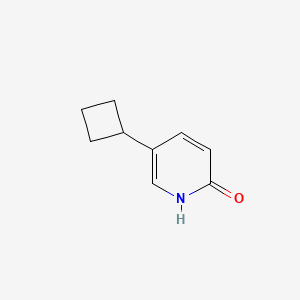
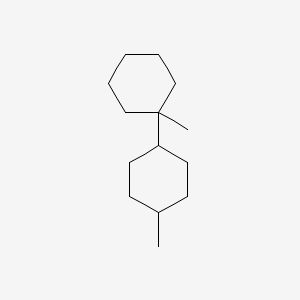
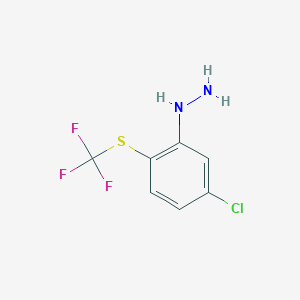
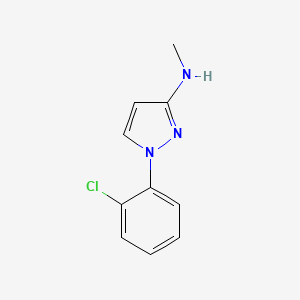
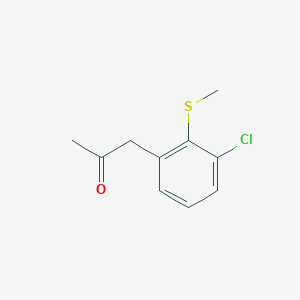
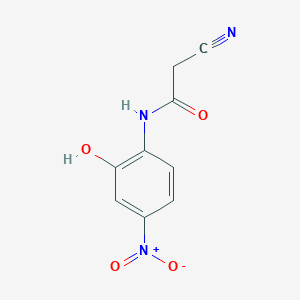
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
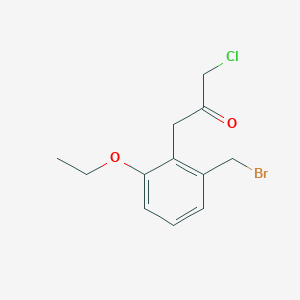
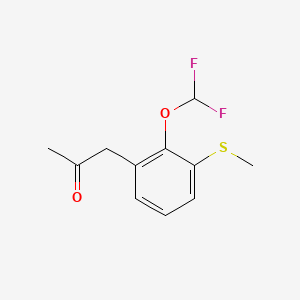
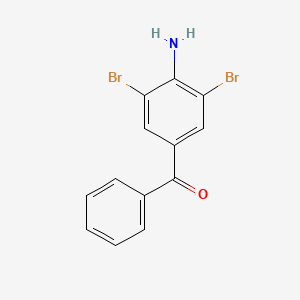
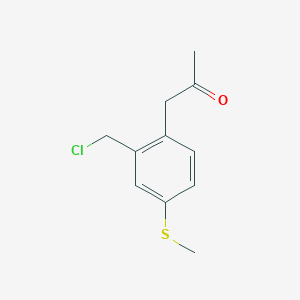
![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
